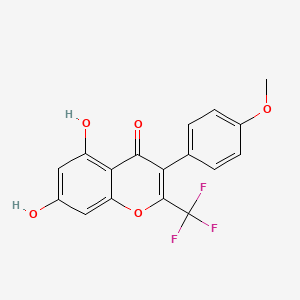

5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,7-Dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a trifluoromethyl group attached to a chromen-4-one core. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the condensation of 4-methoxybenzaldehyde with 2-(trifluoromethyl)phenylacetic acid in the presence of a strong base, followed by cyclization and oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Production of hydroxylated or deoxygenated derivatives.

Substitution: Introduction of different functional groups at specific positions on the chromen-4-one core.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, 5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways in cell-based assays.

Medicine: This compound has shown promise in preclinical studies for its anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Industry: In the cosmetic and pharmaceutical industries, this compound is used as an ingredient in formulations due to its antioxidant properties, which help protect against oxidative stress and skin aging.

Wirkmechanismus

The mechanism by which 5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects involves multiple molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cellular components. Additionally, it modulates signaling pathways involved in inflammation and apoptosis, leading to its anti-inflammatory and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Diosmetin: 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one

Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one

Luteolin: 3',4',5,7-Tetrahydroxyflavone

Uniqueness: 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to similar flavonoids. This structural feature contributes to its distinct antioxidant and anticancer properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

5,7-Dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, a member of the flavonoid family, has garnered significant attention due to its diverse biological activities. This compound features multiple hydroxyl groups, a methoxy group, and a trifluoromethyl group, contributing to its unique properties. Research indicates that flavonoids like this compound exhibit antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one

- Molecular Formula : C17H14F3O5

- CAS Number : 577789-59-4

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant properties. It scavenges free radicals and chelates metal ions, effectively preventing oxidative damage to cells. In vitro assays have shown that it can reduce oxidative stress markers in various cell lines.

Anti-inflammatory Effects

The compound has been found to inhibit key inflammatory pathways. Studies indicate that it modulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX). For instance, one study reported that it exhibited moderate inhibition against LOX-15 and COX-2 with IC50 values in the micromolar range .

Anticancer Properties

Preclinical studies highlight the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Notably, it demonstrated cytotoxic effects against the MCF-7 breast cancer cell line with an IC50 value of approximately 15 µM .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals.

- Anti-inflammatory Mechanism : The trifluoromethyl group enhances binding affinity to target enzymes involved in inflammatory pathways.

- Anticancer Mechanism : The compound modulates apoptotic pathways by influencing signaling cascades related to cell survival and death.

Comparative Analysis with Similar Compounds

A comparative analysis with other flavonoids reveals that the trifluoromethyl group significantly enhances both stability and biological activity. Below is a table summarizing the activities of selected compounds:

| Compound Name | Structure | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | Structure | High | Moderate (IC50 ~10 µM) | High (IC50 ~15 µM) |

| Diosmetin | C16H12O6 | Moderate | Low | Moderate |

| Genistein | C16H15O5 | High | Moderate | High |

| Luteolin | C15H10O6 | High | High | Moderate |

Case Studies

- Cytotoxicity Study : In a study evaluating the cytotoxic effects on Vero cells (African green monkey kidney epithelial cells), concentrations up to 100 µg/mL showed over 80% viability, indicating a favorable safety profile for further testing .

- Inhibition Studies : A series of docking studies revealed that the trifluoromethyl group enhances binding interactions with enzyme targets like acetylcholinesterase (AChE), leading to dual inhibitory effects against AChE and butyrylcholinesterase (BChE) .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O5/c1-24-10-4-2-8(3-5-10)13-15(23)14-11(22)6-9(21)7-12(14)25-16(13)17(18,19)20/h2-7,21-22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGLVUDKHNDQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=CC(=CC(=C3C2=O)O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.